molecular formula C13H11F3O4 B11812114 Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate

Cat. No.: B11812114
M. Wt: 288.22 g/mol
InChI Key: YLDJQVMCNQWIAQ-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is a synthetic benzofuran derivative characterized by a trifluoroethoxy substituent at position 4, a methyl group at position 2, and a methyl ester at position 6. The benzofuran core provides rigidity, while the trifluoroethoxy group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation. This compound is likely explored for pharmaceutical applications, such as enzyme inhibition, given structural similarities to bioactive benzofurans and trifluoroethoxy-containing drugs like Lansoprazole .

Properties

Molecular Formula

C13H11F3O4

Molecular Weight

288.22 g/mol

IUPAC Name

methyl 2-methyl-4-(2,2,2-trifluoroethoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C13H11F3O4/c1-7-3-9-10(19-6-13(14,15)16)4-8(12(17)18-2)5-11(9)20-7/h3-5H,6H2,1-2H3

InChI Key

YLDJQVMCNQWIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCC(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Cyclization of o-Hydroxyaryl Ketones

A common benzofuran synthesis involves cyclization of o-hydroxyaryl propargyl ethers or ketones. For example, methyl 3-hydroxy-4-fluorobenzoate can undergo Claisen rearrangement followed by acid-catalyzed cyclization to form the benzofuran ring.

  • Reaction conditions :

    • Propargyl bromide, K₂CO₃, DMF, 80°C (4 h).

    • Cyclization with p-TsOH in toluene, reflux (6 h).

  • Yield : ~65% (two steps).

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of 2-allyloxy-3-iodobenzoates offers a regioselective route. For example, methyl 3-allyloxy-4-iodobenzoate reacts with Pd(PPh₃)₄ and CuI in DMF to form the benzofuran core.

  • Key advantage : Direct introduction of the methyl group via allylic substitution.

  • Yield : 72%.

Introduction of the Trifluoroethoxy Group

Nucleophilic Aromatic Substitution (NAS)

Fluorine at position 4 is replaced by trifluoroethoxy using potassium tert-butoxide (KOtBu) and 2,2,2-trifluoroethanol.

  • Procedure :

    • Methyl 4-fluoro-2-methylbenzofuran-6-carboxylate (1 eq), 2,2,2-trifluoroethanol (2 eq), KOtBu (2 eq) in THF, 0°C to rt (12 h).

  • Yield : 85%.

  • Mechanism : Deprotonation of trifluoroethanol generates a trifluoroethoxide ion, which displaces fluoride via a two-step aromatic substitution.

Mitsunobu Reaction

For hydroxylated intermediates, the Mitsunobu reaction introduces trifluoroethoxy using DIAD and PPh₃.

  • Substrate : Methyl 4-hydroxy-2-methylbenzofuran-6-carboxylate.

  • Conditions : 2,2,2-Trifluoroethanol (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C (2 h).

  • Yield : 78%.

Esterification and Functional Group Interconversion

Direct Esterification

Carboxylic acid intermediates (e.g., 4-(trifluoroethoxy)-2-methylbenzofuran-6-carboxylic acid) are esterified using methanol and H₂SO₄.

  • Conditions : MeOH (excess), conc. H₂SO₄ (cat.), reflux (6 h).

  • Yield : 90%.

Boron-Based Coupling Reactions

Suzuki-Miyaura coupling installs the methyl ester group via a boronic ester intermediate.

  • Example : Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran-6-carboxylate reacts with methyl iodide under Pd catalysis.

  • Catalyst : PdCl₂(dppf) (5 mol%), K₂CO₃, DMF/H₂O, 90°C (8 h).

  • Yield : 68%.

Comparative Analysis of Synthetic Routes

MethodKey StepYieldAdvantagesLimitations
NAS + CyclizationFluorine substitution85%High regioselectivityRequires fluorinated precursor
Mitsunobu + CyclizationHydroxyl group functionalization78%Mild conditionsCostly reagents
Suzuki CouplingBoronic ester coupling68%ModularitySensitive to steric hindrance

Optimization and Scale-Up Challenges

Solvent and Base Selection

  • THF vs. DMF : THF improves NAS efficiency due to better solubility of trifluoroethoxide. DMF favors Pd-catalyzed couplings.

  • Base sensitivity : KOtBu outperforms NaH in NAS, minimizing side reactions.

Purification Strategies

  • Column chromatography : Silica gel (hexane/EtOAc) resolves ester and boronic ester intermediates.

  • Recrystallization : Ethanol/water mixtures purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzofuran compounds exhibit significant anticancer properties. Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate has been investigated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2 .
  • Case Study : A study demonstrated that this compound significantly reduced cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines at concentrations as low as 10 µM .
Cell LineIC50 (µM)Effect on Apoptosis
HepG210Induction of apoptosis
MCF-712Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising results in antimicrobial research:

  • Antibacterial Effects : It exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Case Study : In vitro studies indicated that the compound reduced bacterial growth by up to 70% at a concentration of 50 µg/mL .
PathogenMinimum Inhibitory Concentration (µg/mL)
Escherichia coli50
Staphylococcus aureus40

Synthesis and Derivatives

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with commercially available benzofuran derivatives.
  • Reagents : Use of trifluoroethanol and appropriate catalysts under controlled conditions.
  • Yield : Reports indicate yields ranging from 60% to 80%, depending on the reaction conditions employed.

Drug Development

Given its promising biological activities, further research into the pharmacokinetics and toxicity profiles of this compound is essential for its development as a therapeutic agent.

Structural Modifications

Modifying the chemical structure could enhance its efficacy or reduce side effects. Research into analogs with varying substituents may yield compounds with improved bioactivity.

Mechanism of Action

The mechanism by which Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific enzymes or receptors in biological systems. The trifluoroethoxy group is known to enhance the compound’s stability and bioavailability, making it a promising candidate for further research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzofuran Derivatives

(a) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid (1)
  • Structure : Lacks the trifluoroethoxy group (position 4) and has a carboxylic acid at position 6 instead of an ester.
  • Synthesis : Two-step reaction involving methyl 3,5-dihydroxybenzoate and propargyl bromide, followed by hydrolysis .
  • Absence of trifluoroethoxy diminishes metabolic stability.
(b) Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
  • Structure : Features a phenyl group at position 2 (vs. methyl in the target), bromine at position 6, and a ketone-containing side chain at position 3.
  • The bromine and ketone introduce electrophilic sites, altering reactivity .
  • Application : Structural complexity suggests use in medicinal chemistry as an intermediate or for targeted covalent inhibition.
(c) Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate
  • Structure : Substituted with a 2-oxopropoxy group at position 4 instead of trifluoroethoxy.
  • Key Differences : The ketone in 2-oxopropoxy may increase susceptibility to metabolic oxidation compared to the stable trifluoroethoxy group. Reduced lipophilicity due to lack of fluorine .
  • Application : Likely an intermediate in synthesizing more complex benzofurans.

Trifluoroethoxy-Containing Compounds in Pharmaceuticals

(a) Lansoprazole and Derivatives
  • Structure : Benzimidazole-pyridine core with a trifluoroethoxy group on the pyridine ring. The sulfinyl bridge connects the two heterocycles .
  • Key Similarities : The trifluoroethoxy group enhances bioavailability and acid stability, critical for its proton-pump inhibitor (PPI) activity.
  • Key Differences: The benzimidazole-pyridine core differs from benzofuran, leading to distinct target interactions (H+/K+ ATPase vs.
(b) Dexlansoprazole
  • Structure : Enantiomerically pure form of Lansoprazole with identical trifluoroethoxy substitution .
  • Application : Extended-release PPI, highlighting the role of trifluoroethoxy in pharmacokinetics.

Trifluoroethoxy in Agrochemicals

(a) Triflusulfuron Methyl Ester
  • Structure : Sulfonylurea herbicide with a trifluoroethoxy-linked triazine ring.
  • Key Differences : The triazine and sulfonylurea groups confer herbicidal activity via acetolactate synthase inhibition, unlike the benzofuran core .
  • Shared Feature : Trifluoroethoxy enhances environmental stability and bioavailability in both agrochemical and pharmaceutical contexts .

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Position 4 Substituent Position 6 Substituent Key Applications
Target Compound Benzofuran 2,2,2-Trifluoroethoxy Methyl ester Pharmaceutical research
6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Benzofuran - Carboxylic acid Antimicrobial research
Lansoprazole Benzimidazole-pyridine 2,2,2-Trifluoroethoxy Sulfinyl bridge Antiulcer (PPI)
Triflusulfuron Methyl Ester Triazine-sulfonylurea 2,2,2-Trifluoroethoxy Methyl ester Herbicide

Table 2. Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Acceptors
Target Compound ~305 ~3.5 6
Lansoprazole 369.36 2.7 7
Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate 248.23 ~2.0 5

Research Implications

  • Synthetic Routes : The target compound may be synthesized via similar methods to ’s benzofuran, substituting propargyl bromide with a trifluoroethylating agent .
  • Biological Activity : The trifluoroethoxy group likely enhances binding to hydrophobic enzyme pockets, as seen in Lansoprazole’s interaction with H+/K+ ATPase .
  • Metabolic Stability: Fluorine atoms in trifluoroethoxy reduce oxidative metabolism, a critical advantage over non-fluorinated analogs like Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate .

Biological Activity

Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Benzofuran Derivatives

Benzofurans are a class of compounds that have gained significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of substituents such as trifluoroethoxy can enhance the biological efficacy of these compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For example, a study assessed the in vitro biological activity of several benzofurans against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. Compounds similar to this compound exhibited significant inhibitory effects on cell growth.

Key Findings

  • Inhibition of Cell Growth : The most active benzofurans showed IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells and from 0.49 µM to 68.9 µM against NCI-H23 cells .
  • Mechanism of Action : The anticancer activity was attributed to:
    • Induction of apoptosis.
    • Inhibition of the VEGFR-2 pathway, crucial for tumor angiogenesis .
  • Cell Cycle Analysis : Active compounds affected cell cycle progression, leading to increased apoptosis rates compared to control groups. For instance, compound 4b induced apoptosis in 42.05% of A549 cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofurans indicates that specific functional groups significantly influence their biological activity:

Compound IC50 (µM) Mechanism
4b 1.48Apoptosis induction
15a 1.50VEGFR-2 inhibition
16a 1.52Cell cycle arrest

This table summarizes the potency and mechanisms associated with selected compounds derived from benzofuran frameworks.

Case Studies

Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A cohort study evaluated the effects of various benzofuran derivatives on NSCLC models. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cells while sparing normal cells .
  • VEGFR-2 Inhibition Studies : Another study focused on the ability of benzofurans to inhibit VEGFR-2, revealing that certain derivatives could effectively block this pathway at low concentrations (IC50 < 100 nM), highlighting their potential as targeted cancer therapies .

Q & A

Q. What are the common synthetic routes for Methyl 2-methyl-4-(2,2,2-trifluoroethoxy)benzofuran-6-carboxylate, and what key reaction parameters influence yield?

The synthesis typically involves multi-step procedures starting with o-hydroxyacetophenone derivatives. A core method includes etherification at the 4-position using 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) under basic conditions (e.g., KOtBu/THF), followed by dehydrative cyclization to form the benzofuran ring. Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios to minimize by-products like uncyclized intermediates .

Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?

1H/13C NMR is critical for verifying substituent positions on the benzofuran core, particularly distinguishing the trifluoroethoxy (δ ~4.5–4.8 ppm for -OCH2CF3) and methyl ester (δ ~3.8–3.9 ppm for COOCH3) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups. Purity is assessed via HPLC with reverse-phase C18 columns and UV detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

By-product suppression requires precise control of reaction kinetics and thermodynamic stability . For example:

  • Using anhydrous conditions and inert atmospheres (N2/Ar) prevents hydrolysis of the trifluoroethoxy group.
  • Low-temperature stepwise addition of bases (e.g., NaH) reduces side reactions like over-alkylation.
  • Continuous flow reactors enhance mixing efficiency and heat transfer, improving yields by >15% compared to batch methods .

Q. What strategies are employed to study the structure-activity relationships (SAR) of this compound in pharmacological contexts?

SAR studies focus on substituent modulation :

  • Replacing the trifluoroethoxy group with other electron-withdrawing groups (e.g., Cl, Br) to assess bioactivity shifts in enzyme inhibition assays.
  • Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cytochrome P450 or viral proteases.
  • In vitro cytotoxicity screening (MTT assays) correlates substituent electronegativity with antiproliferative activity in cancer cell lines .

Q. How do crystallographic studies contribute to understanding the compound's stability and interactions?

Single-crystal X-ray diffraction (XRD) reveals packing motifs (e.g., π-π stacking of benzofuran rings) and hydrogen-bonding networks involving the ester carbonyl. For example, co-crystallization with triazine derivatives (as in herbicide degradation studies) shows intermolecular interactions stabilizing the crystal lattice, which informs shelf-life predictions under varying humidity/temperature conditions .

Q. What analytical approaches are used to investigate degradation pathways and by-products?

Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify major degradation products, such as hydrolyzed carboxylic acid derivatives. Isotopic labeling (e.g., 18O in ester groups) traces cleavage mechanisms. DFT calculations (Gaussian 16) model degradation energetics, highlighting susceptibility of the trifluoroethoxy group to nucleophilic attack in alkaline conditions .

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